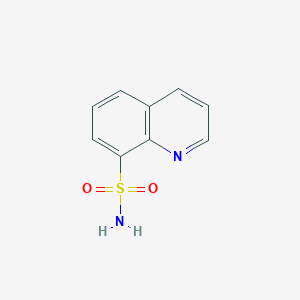

quinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188709 | |

| Record name | 8-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-91-9 | |

| Record name | 8-Sulfonamidoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

quinoline-8-sulfonamide basic properties

An In-depth Technical Guide to the Core Properties of Quinoline-8-Sulfonamide

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] When functionalized with a sulfonamide group at the 8-position, it forms the this compound core. This moiety has emerged as a versatile pharmacophore, serving as the foundation for developing novel therapeutic agents.[3][4] Compounds incorporating this structure have demonstrated a remarkable range of pharmacological effects, including anticancer, neuroprotective, antibacterial, and antifungal activities.[1][5][6][7]

The significance of the this compound scaffold lies in its unique three-dimensional structure and electronic properties, which allow for diverse interactions with various biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the quinoline ring can participate in π-π stacking and hydrophobic interactions.[8] This guide provides a comprehensive overview of the fundamental properties of this compound, from its physicochemical characteristics and synthesis to its biological activities and applications in drug discovery, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a molecule is critical in drug discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a small molecule with drug-like characteristics.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35203-91-9 | [9][10] |

| Molecular Formula | C₉H₈N₂O₂S | [9][10] |

| Molecular Weight | 208.24 g/mol | [9][10] |

| Topological Polar Surface Area (TPSA) | 73.05 Ų | [9] |

| LogP (octanol-water partition coefficient) | 0.8822 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Rotatable Bonds | 1 | [9] |

The molecule's moderate TPSA and LogP values suggest a favorable balance between aqueous solubility and lipid membrane permeability, a key consideration for oral bioavailability.

Structurally, the molecule's sulfamoyl (-SO₂NH₂) group is involved in both intramolecular and intermolecular hydrogen bonding. X-ray crystallography studies reveal that an intramolecular N-H···N hydrogen bond exists with the quinoline ring's nitrogen atom.[8] In the crystalline state, molecules form inversion dimers through pairs of intermolecular N-H···O hydrogen bonds, which are further stabilized by π-π stacking interactions between the quinoline rings.[8] This intricate network of non-covalent interactions is crucial for its binding to biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening.

General Synthetic Routes

Two primary strategies are commonly employed for the synthesis of this scaffold:

-

Reaction of Quinoline-8-sulfonyl Chloride with Amines : This is the most common approach, where the commercially available or synthesized quinoline-8-sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base like pyridine or triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1][5]

-

Reaction of 8-Aminoquinoline with Sulfonyl Chlorides : An alternative route involves the acylation of 8-aminoquinoline with various substituted benzenesulfonyl chlorides.[11][12] This method is particularly useful for creating derivatives with modifications on the benzene ring of the sulfonamide moiety.

A more recent, palladium-catalyzed method utilizes potassium metabisulfite (K₂S₂O₅) as a stable and non-toxic SO₂ source for a one-pot, two-step aminosulfonylation of 3-iodoquinolines.[13]

Experimental Protocol: Synthesis from Quinoline-8-sulfonyl Chloride

This protocol describes a general procedure for synthesizing N-substituted this compound derivatives.

Materials:

-

Quinoline-8-sulfonyl chloride (1.0 mmol)[14]

-

Substituted amine (1.0 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Pyridine (2-3 drops) or Triethylamine (1.2 mmol)

-

Distilled water, cold

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the solution for 1 hour at room temperature.

-

Cool the reaction mixture to 10°C using an ice bath.

-

Slowly add the substituted amine (1.0 mmol) to the solution, followed by the addition of pyridine (2-3 drops) as a catalyst and base.[1]

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold distilled water.[1]

-

Add 2-3 drops of concentrated HCl to facilitate the precipitation of the product.[1]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Self-Validation: The structure and purity of the synthesized compounds (in excellent yields of 80-90%) should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1][8]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Profile and Mechanisms of Action

The this compound scaffold is a cornerstone for compounds with diverse biological activities, targeting key pathways in various diseases.[1][3]

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents.[3][6] A primary mechanism involves the modulation of cancer cell metabolism.

-

Inhibition of Pyruvate Kinase M2 (PKM2): Cancer cells heavily rely on glycolysis for energy production, a phenomenon known as the Warburg effect. PKM2 is a key glycolytic enzyme that is overexpressed in many tumors and plays a critical role in promoting tumor growth.[6][15] Several this compound derivatives have been designed as modulators of PKM2.[3][15] By inhibiting or modulating PKM2 activity, these compounds can reduce intracellular pyruvate levels, disrupt cancer cell metabolism, and consequently inhibit cell viability and proliferation.[3][15] For instance, certain derivatives have demonstrated cytotoxicity against lung, melanoma, and breast cancer cell lines.[3]

-

Other Mechanisms: The quinoline core itself is found in tyrosine kinase inhibitors (e.g., bosutinib) and topoisomerase I inhibitors, suggesting that quinoline-sulfonamide hybrids may act through multiple mechanisms.[3]

Caption: Mechanism of PKM2 inhibition by this compound derivatives.

Neuroprotective Activity

Hybrid molecules containing the quinoline-sulfonamide core have been investigated as multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's disease (AD).[1] The strategy involves simultaneously inhibiting multiple enzymes involved in AD pathology.

-

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition: Compounds have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of ChEs increases acetylcholine levels, a key neurotransmitter for cognitive function, while MAO inhibition can modulate levels of other neurotransmitters and reduce oxidative stress. Kinetic studies have revealed that these compounds often act as competitive inhibitors.[1]

Antimicrobial Activity

The quinoline and sulfonamide moieties are independently known for their antimicrobial effects, and their combination often leads to synergistic or enhanced activity.[5]

-

Antibacterial Action: The quinolone class of antibiotics functions by interfering with bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[16] The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[5] Hybrid quinoline-sulfonamide compounds can thus disrupt two critical pathways in bacteria, making them promising candidates to combat antibiotic-resistant strains.[5][17]

-

Antifungal and Antiprotozoal Activity: Various quinoline derivatives have also shown potent antifungal and antimalarial activity.[2][7] The hybridization with a sulfonamide group can further enhance this spectrum of activity.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and ability to interact with a multitude of biological targets have established it as a platform for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticancer, neuroprotective, and antimicrobial agents underscores its vast potential.

Future research will likely focus on the rational design of new derivatives with improved potency and selectivity, leveraging computational tools like molecular docking and molecular dynamics.[3][15] The development of multi-target agents based on this scaffold is a particularly promising strategy for complex diseases. As our understanding of disease biology deepens, the this compound core will undoubtedly continue to be a source of innovative drug candidates for addressing unmet medical needs.

References

- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giqimo.com [giqimo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

The Quinoline-8-Sulfonamide Scaffold: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Convergence of Two Pharmacophoric Titans

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for biological activity across a spectrum of therapeutic targets. The quinoline ring system, with its roots in the natural alkaloids of the Cinchona tree, and the sulfonamide functional group, the cornerstone of the first generation of antibiotics, represent two such pharmacophoric titans.[1][2] The strategic fusion of these two entities into the this compound scaffold has given rise to a versatile class of molecules with a rich history and a burgeoning future in drug discovery. This guide provides an in-depth exploration of the discovery, history, and evolving applications of this compound, offering a technical narrative grounded in scientific integrity for the modern researcher.

I. A Tale of Two Moieties: A Historical Perspective

The story of this compound is not one of a singular discovery but rather the culmination of parallel streams of chemical and medical advancement.

The Quinoline Core: From Coal Tar to Privileged Structure

The journey of quinoline begins in the early 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[3] This substance was later identified as quinoline. The elucidation of its bicyclic structure, a fusion of a benzene and a pyridine ring, paved the way for synthetic methodologies. The Skraup synthesis, developed in 1880, provided a robust method for its laboratory preparation, liberating its study from the reliance on coal tar distillation.

The true significance of the quinoline nucleus in medicine was foreshadowed by nature itself. The antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree, have been known for centuries. This natural precedent spurred the exploration of synthetic quinoline derivatives as therapeutic agents, a pursuit that has yielded a plethora of drugs with applications ranging from anticancer to antimicrobial.[1]

The Sulfonamide Saga: The Dawn of Antibacterial Chemotherapy

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine. The observation that the dye Prontosil exhibited potent antibacterial activity in vivo, and that this activity was due to its metabolic conversion to sulfanilamide, ushered in the era of chemotherapy. This discovery demonstrated that synthetic compounds could be designed to selectively target and inhibit microbial growth, fundamentally changing the approach to treating infectious diseases.

II. The Genesis of a Scaffold: Synthesis and Early Developments

The Precursor Pathway: Establishing the Foundation

The sulfonation of quinoline to produce quinoline-8-sulfonic acid was a known industrial process by the mid-20th century. Patents from the 1940s and 1950s detail its use as a key intermediate in the production of 8-hydroxyquinoline, a compound with significant commercial applications. This indicates that quinoline-8-sulfonic acid was a readily accessible and well-characterized compound during this period.

The subsequent conversion of the sulfonic acid to the more reactive quinoline-8-sulfonyl chloride is a standard transformation in organic chemistry. A 1964 publication in the Australian Journal of Chemistry describes a direct synthesis of this sulfonyl chloride, highlighting its importance as a chemical intermediate.

The Convergent Synthesis: A Logical Union

The synthesis of this compound itself is a logical and straightforward reaction from these precursors. The most common and enduring method involves the reaction of quinoline-8-sulfonyl chloride with ammonia or an appropriate amine. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a robust and high-yielding transformation.

III. Modern Synthetic Methodologies: Expanding the Chemical Space

Contemporary synthetic chemistry has expanded the toolbox for creating diverse libraries of this compound derivatives, enabling the fine-tuning of their physicochemical and biological properties.

Core Synthesis Protocol: Reaction of Quinoline-8-Sulfonyl Chloride with Amines

This foundational method remains a cornerstone of this compound synthesis.

Experimental Protocol:

-

Dissolution: Quinoline-8-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: The solution is cooled to 0-5 °C in an ice bath to moderate the exothermic reaction.

-

Amine Addition: The desired amine, along with a non-nucleophilic base like triethylamine or pyridine (to scavenge the HCl byproduct), is added dropwise to the cooled solution.

-

Reaction: The reaction mixture is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Click Chemistry: A Modern Approach to Derivatization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has been instrumental in the synthesis of complex this compound derivatives, particularly those incorporating 1,2,3-triazole linkages.[3] This reaction's high efficiency, mild reaction conditions, and broad functional group tolerance make it an ideal tool for generating diverse molecular libraries for high-throughput screening.

IV. A Spectrum of Biological Activity: Therapeutic Applications

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with a particularly significant impact in oncology and as enzyme inhibitors.

Anticancer Activity: Targeting Tumor Metabolism

A significant body of recent research has focused on the role of this compound derivatives as modulators of cancer cell metabolism.[3]

-

Pyruvate Kinase M2 (PKM2) Inhibition: Many cancer cells overexpress the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis. This compound derivatives have been designed and synthesized as potent inhibitors of PKM2.[3] By inhibiting PKM2, these compounds can disrupt the metabolic processes that fuel rapid cancer cell proliferation.[3]

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 9a | C32 (Amelanotic melanoma) | 0.520 | [3] |

| Derivative 9a | COLO829 (Melanoma) | 0.376 | [3] |

| Derivative 9a | MDA-MB-231 (Breast cancer) | 0.609 | [3] |

| Derivative 9a | U87-MG (Glioblastoma) | 0.756 | [3] |

| Derivative 9a | A549 (Lung cancer) | 0.496 | [3] |

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and are implicated in cancer cell survival and proliferation. Quinoline-8-sulfonamides have been investigated as inhibitors of these cancer-associated CA isoforms.

Antimicrobial and Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology. Researchers have explored its potential in:

-

Antimicrobial Agents: Leveraging the historical antibacterial properties of both quinolines and sulfonamides, hybrid molecules have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

-

Neurodegenerative Diseases: The ability of certain this compound derivatives to inhibit enzymes such as monoamine oxidases and cholinesterases has prompted investigations into their potential as multi-target agents for the treatment of Alzheimer's disease.

V. Future Directions and Perspectives

The this compound scaffold continues to be a dynamic and promising area of research. The convergence of historical precedent with modern synthetic techniques and a deeper understanding of disease biology is driving the development of the next generation of therapeutic agents based on this remarkable molecular framework. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for potent and selective activity against specific biological targets.

-

Targeted Drug Delivery: Incorporating this compound warheads into targeted drug delivery systems to enhance efficacy and minimize off-target effects.

-

Exploration of New Therapeutic Areas: Expanding the investigation of this scaffold into other disease areas where its unique chemical and biological properties may be advantageous.

The enduring legacy of the quinoline and sulfonamide moieties, now powerfully combined in the this compound scaffold, ensures its continued relevance and potential for transformative discoveries in the years to come.

Diagrams

Caption: Historical timeline and synthetic pathway of this compound.

Caption: General workflow for the synthesis of this compound derivatives.

References

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

-

What is the history of the discovery of quinoline? - Blog - BIOSYNCE. BIOSYNCE. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry. [Link]

-

This compound. ResearchGate. [Link]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. [Link]

- Method of making 8-hydroxy quinoline.

- Quinoline sulfonation process.

-

Sulfonamides: History and Synthesis. Scribd. [Link]

Sources

Introduction: The Quinoline-8-Sulfonamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structure and Synthesis of Quinoline-8-Sulfonamide

The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry.[1][2] This structure is inherent to natural alkaloids like quinine, known for its antimalarial properties, and serves as a versatile template for a multitude of synthetic therapeutic agents.[3][4] When the quinoline nucleus is functionalized with a sulfonamide moiety (-SO₂NH₂), particularly at the 8-position, the resulting this compound architecture gives rise to compounds with a remarkable breadth of biological activities.

Derivatives of this core structure are actively investigated as potent enzyme inhibitors and therapeutic agents. They have shown significant promise as inhibitors of carbonic anhydrase and the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[5][6][7] This has positioned quinoline-8-sulfonamides as attractive candidates for developing novel treatments for complex diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[4][8] This guide provides a detailed exploration of the chemical structure of this compound and a comprehensive, field-proven methodology for its synthesis, aimed at researchers and professionals in drug development.

PART 1: Chemical Structure and Physicochemical Properties

This compound (C₉H₈N₂O₂S) is characterized by the fusion of the electron-rich benzene ring and the electron-deficient pyridine ring, with a sulfonamide group attached to the 8th position of the quinoline core.[9][10]

Structural Features:

-

Bicyclic Heteroaromatic System: The quinoline core provides a rigid, planar framework that can engage in π-π stacking interactions with biological targets.[11]

-

Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore. It is a strong hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens).[12] This group's geometry is often considered a bioisostere of a carboxylic acid or amide, allowing it to mimic interactions of these groups in enzyme active sites while offering improved metabolic stability.[12][13]

-

Intramolecular Hydrogen Bonding: X-ray crystallography studies have revealed that the sulfamoyl NH₂ group can form an intramolecular hydrogen bond with the nitrogen atom of the quinoline ring.[10][11] This interaction influences the molecule's conformation and its overall electronic properties.

The key physicochemical properties of the parent this compound compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂S | [9] |

| Molecular Weight | 208.24 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| CAS Number | 35203-91-9 | [9] |

| Hydrogen Bond Donors | 1 (from NH₂) | [9] |

| Hydrogen Bond Acceptors | 3 (from N and SO₂) | [9] |

PART 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of a key reactive intermediate, quinoline-8-sulfonyl chloride, via electrophilic aromatic substitution. The second step is the conversion of this intermediate to the final sulfonamide product via nucleophilic substitution.

Caption: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

The foundational step is the chlorosulfonation of quinoline. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the electrophile source.

Causality Behind Experimental Choices:

-

Reagent Selection: Chlorosulfonic acid is a highly reactive and potent sulfonating agent, making it suitable for the direct functionalization of the relatively stable quinoline ring.[14][15]

-

Reaction Mechanism & Regioselectivity: In the quinoline ring system, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine ring, which is deactivated by the electronegative nitrogen atom.[2][16] The substitution primarily yields a mixture of the 5- and 8-sulfonated products.[2] The reaction proceeds by attack of the quinoline π-system on the electrophilic sulfur atom of chlorosulfonic acid.

-

Process Optimization: A common challenge is the formation of the sulfonic acid byproduct. To drive the reaction to the desired sulfonyl chloride, thionyl chloride (SOCl₂) is often used in a subsequent step or concurrently.[14] This converts the intermediate quinoline-8-sulfonic acid into the more reactive quinoline-8-sulfonyl chloride, improving yield and purity. A patented industrial method involves reacting quinoline with chlorosulfonic acid first, followed by the addition of thionyl chloride to complete the conversion.[14]

Experimental Protocol: Quinoline-8-sulfonyl Chloride Synthesis

This protocol is based on established industrial methodologies.[14]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).

-

Initial Reaction: Charge the flask with chlorosulfonic acid (5-8 molar equivalents relative to quinoline).

-

Quinoline Addition: Cool the chlorosulfonic acid in an ice bath. Add quinoline (1 molar equivalent) dropwise via the dropping funnel while maintaining the internal temperature below 20°C.

-

Sulfonation: After the addition is complete, slowly heat the reaction mixture to 100–160°C and maintain this temperature until the quinoline is substantially consumed (monitored by TLC or GC). This forms a mixture of quinoline sulfonic acid and chlorosulfonated quinoline.[14]

-

Chlorination: Cool the mixture to approximately 50°C. Cautiously add thionyl chloride (1-10 molar equivalents) dropwise.

-

Reaction Completion: Heat the mixture under reflux (approx. 70-80°C) for 2-4 hours until the conversion to the sulfonyl chloride is complete.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid quinoline-8-sulfonyl chloride will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum. The crude product can be used directly in the next step or recrystallized for higher purity.

Step 2: Synthesis of this compound from Quinoline-8-sulfonyl Chloride

The conversion of the sulfonyl chloride to a sulfonamide is a classic and efficient nucleophilic substitution reaction.[12][17] The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by an amine nucleophile.

Causality Behind Experimental Choices:

-

Nucleophile: For the parent this compound, a concentrated aqueous solution of ammonia or an ammonium salt serves as the nitrogen source.

-

Solvent and Base: The reaction is typically performed in a solvent like dichloromethane or tetrahydrofuran.[8][18] A base, such as pyridine or triethylamine, is crucial.[8][17] Its primary role is to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Neutralizing the HCl prevents the protonation of the amine nucleophile, ensuring it remains available to react with the sulfonyl chloride.

Caption: Reaction pathway for the conversion of the sulfonyl chloride to the sulfonamide.

Experimental Protocol: this compound Synthesis

This protocol is adapted from procedures for synthesizing N-substituted this compound derivatives.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-sulfonyl chloride (1 molar equivalent) in a suitable solvent such as dichloromethane.

-

Cooling: Cool the solution to 0-10°C using an ice bath.

-

Amine Addition: Add a concentrated aqueous solution of ammonia (e.g., NH₄OH, >2 molar equivalents) dropwise to the stirred solution. A base like pyridine (1-2 drops or ~1.1 equivalents) can also be added to facilitate the reaction.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold distilled water. If a precipitate does not form immediately, acidify slightly with a few drops of concentrated HCl to precipitate the product.[8]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[8]

| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |

| Starting Material | Quinoline | Quinoline-8-sulfonyl chloride |

| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Aqueous Ammonia, Pyridine (base) |

| Solvent | None (reagent as solvent) | Dichloromethane |

| Temperature | 0°C (addition), then 100-160°C, then reflux | 0°C to Room Temperature |

| Reaction Time | Varies (monitor completion) | ~12-18 hours |

| Work-up | Quench on ice, filter | Pour into water, acidify, filter |

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of targeted therapeutics. Its synthesis is robust and relies on fundamental reactions in organic chemistry. A thorough understanding of the underlying mechanisms, particularly the regioselectivity of the initial chlorosulfonation and the role of each reagent in the subsequent amination, is critical for achieving high yields and purity. The protocols detailed in this guide provide a self-validating framework for the reliable production of this important chemical entity, enabling further research into its vast therapeutic potential.

References

-

ResearchGate. (n.d.). General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. Retrieved from [Link]

-

RSC Publishing. (2024, March 15). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Retrieved from [Link]

-

MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

PubMed. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

Scilit. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 8-HYDROXYQUINOLINE SULPHONAMIDE DERIVATIVES. Retrieved from [Link]

- Google Patents. (2005). Method for producing quinoline-8-sulfonyl chloride.

- Google Patents. (n.d.). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.

- Google Patents. (n.d.). Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

National Institutes of Health. (n.d.). 8-Quinolinesulfonamide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

ConnectSci. (1964). A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2025, October 16). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Retrieved from [Link]

-

ACS Publications. (2025, December 25). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Retrieved from [Link]

-

JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Retrieved from [Link]

-

PubMed Central. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quinoline-8-sulfonate. PubChem. Retrieved from [Link]

-

Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methoxy-quinoline-5-sulfonic acid allylamide. Retrieved from [Link]

-

PubMed. (2012, October 1). This compound. Retrieved from [Link]

-

Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

-

BIOSYNCE. (2025, July 21). How does quinoline react with acids?. Retrieved from [Link]

-

YouTube. (2018, September 7). 24 Chemical Reactions of Quinoline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 9. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 15. quora.com [quora.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Novel Quinoline-8-Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline-8-Sulfonamide Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3] Its fusion with a sulfonamide group at the 8-position gives rise to the this compound scaffold, a pharmacophore of significant interest due to its diverse and potent biological activities. These derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects.[2][4][5][6] The lipophilic nature of the quinoline moiety facilitates passage through cellular membranes, while the sulfonamide group can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[7] This guide provides a comprehensive overview of the synthesis of novel this compound derivatives, delving into the core synthetic strategies, practical experimental considerations, and characterization methodologies.

Core Synthetic Strategy: A Convergent Approach

The synthesis of this compound derivatives typically follows a convergent strategy, centering on the formation of the sulfonamide bond. This involves two primary pathways:

-

Reaction of Quinoline-8-sulfonyl Chloride with an Amine: This is the most prevalent and versatile method, allowing for the introduction of a wide array of substituents on the sulfonamide nitrogen.[8]

-

Reaction of 8-Aminoquinoline with a Sulfonyl Chloride: This approach is also widely employed and offers a complementary strategy for generating structural diversity.[8][9]

This guide will focus on the first and more common approach, which hinges on the successful preparation of the key intermediate, quinoline-8-sulfonyl chloride.

Visualizing the Core Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of the Key Intermediate: Quinoline-8-sulfonyl Chloride

The preparation of high-purity quinoline-8-sulfonyl chloride is a critical first step that dictates the success of subsequent reactions. Several methods have been reported, each with its own advantages and challenges.

Method 1: Direct Chlorosulfonation of Quinoline

This is a classical and direct approach. However, it often suffers from the formation of isomeric byproducts and can be difficult to control on a larger scale.

A common procedure involves reacting quinoline with an excess of chlorosulfonic acid.[10] A more refined and industrially viable method involves a two-step, one-pot reaction. First, quinoline is reacted with chlorosulfonic acid to form a mixture of the sulfonated and chlorosulfonated product. This mixture is then treated with thionyl chloride to convert the remaining sulfonic acid to the desired sulfonyl chloride.[10] This approach offers higher purity and yield.[10]

Experimental Protocol: Two-Step, One-Pot Synthesis of Quinoline-8-sulfonyl Chloride[10]

Materials:

-

Quinoline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dimethylformamide (DMF, optional catalyst)

Procedure:

-

Sulfonation: Carefully add quinoline to an excess of chlorosulfonic acid at a controlled temperature (typically below 10°C) with vigorous stirring. The reaction is highly exothermic.

-

Reaction Monitoring: The reaction is continued until the starting quinoline is substantially consumed, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction temperature is typically maintained between 100-160°C.[10]

-

Chlorination: To the resulting mixture of sulfonated and chlorosulfonated quinoline, add thionyl chloride, optionally in the presence of a catalytic amount of DMF.

-

Reaction Completion: The reaction mixture is heated (typically at 50°C or higher) until the conversion to quinoline-8-sulfonyl chloride is complete.[10]

-

Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid is then filtered, washed with cold water to remove excess acid, and dried under vacuum.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Ensures complete consumption of the starting quinoline and drives the reaction towards the desired product.

-

Controlled Temperature: The initial addition is performed at low temperature to manage the exothermic nature of the reaction. The subsequent heating is necessary to drive the sulfonation and chlorination to completion.

-

Thionyl Chloride: A common and effective chlorinating agent for converting sulfonic acids to sulfonyl chlorides.

-

DMF (optional): Acts as a catalyst to facilitate the chlorination step.

Method 2: Synthesis from 8-Aminoquinoline

An alternative route involves the diazotization of 8-aminoquinoline followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride. While multi-stepped, this can sometimes provide cleaner products, especially for substituted quinolines where direct sulfonation is problematic.

Part 2: Synthesis of Novel this compound Derivatives

With the key intermediate, quinoline-8-sulfonyl chloride, in hand, the next step is the formation of the sulfonamide bond by reacting it with a diverse range of primary or secondary amines.

General Reaction Scheme

Caption: General reaction for the formation of quinoline-8-sulfonamides.

Experimental Protocol: General Procedure for N-Substituted this compound Synthesis[8][11]

Materials:

-

Quinoline-8-sulfonyl chloride

-

Appropriate primary or secondary amine

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, acetonitrile, DMF)

Procedure:

-

Reaction Setup: Dissolve the amine and a base (typically 1.5-2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0-5°C). Add a solution of quinoline-8-sulfonyl chloride in the same anhydrous solvent dropwise with continuous stirring.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature. The progress of the reaction is monitored by TLC.[8]

-

Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reagent on TLC), the reaction mixture is typically poured into ice-cold water to precipitate the crude product.[8]

-

Purification: The crude product is collected by filtration and purified. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography on silica gel.[8]

Self-Validating System and Causality:

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the sulfonic acid. Using anhydrous solvents and an inert atmosphere is crucial for high yields.

-

Base: The reaction of a sulfonyl chloride with an amine generates hydrochloric acid (HCl). A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl, driving the reaction to completion and preventing protonation of the amine reactant.[8]

-

Solvent Choice: The solvent should be able to dissolve both reactants and be inert to the reaction conditions. Polar aprotic solvents like DMF and acetonitrile are often good choices for dissolving the reactants, while DCM is also commonly used.[8]

-

TLC Monitoring: This is a simple and effective way to track the consumption of the starting materials and the formation of the product, allowing for determination of the reaction endpoint.[8]

Example of a Novel Derivative Synthesis: Click Chemistry Approach

A modern approach to creating novel derivatives involves incorporating functionalities that can undergo further selective reactions. For instance, reacting quinoline-8-sulfonyl chloride with propargylamine yields a terminal alkyne-containing sulfonamide.[11] This alkyne can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to introduce a 1,2,3-triazole ring linked to another molecule of interest.[11]

Experimental Protocol: Synthesis of a Quinoline-8-sulfonamido-1,2,3-triazole[11]

Step 1: Synthesis of N-propargyl-quinoline-8-sulfonamide [11]

-

Follow the general procedure described above, using propargylamine as the amine.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [11]

Materials:

-

N-propargyl-quinoline-8-sulfonamide

-

An organic azide (R-N3)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent system (e.g., DMF/water)

Procedure:

-

Dissolve the N-propargyl-quinoline-8-sulfonamide and the organic azide in the solvent system.

-

Prepare separate aqueous solutions of sodium ascorbate and CuSO4·5H2O.

-

Add the aqueous solutions to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and collect the precipitated product by filtration.

Part 3: Characterization of Novel this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic techniques is typically employed.

| Technique | Purpose | Expected Observations for Quinoline-8-sulfonamides |

| ¹H NMR | To determine the number and types of protons and their connectivity. | Signals corresponding to the quinoline ring protons, the sulfonamide N-H proton (if present), and protons of the substituent on the sulfonamide nitrogen. The sulfonamide N-H proton often appears as a broad singlet.[6] |

| ¹³C NMR | To determine the number and types of carbon atoms. | Signals for the carbon atoms of the quinoline ring and the substituent on the sulfonamide. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the synthesized derivative. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. | Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹), and the N-H stretching (if present, around 3300 cm⁻¹). |

| Elemental Analysis | To determine the percentage composition of C, H, and N. | The experimentally determined percentages should be in close agreement with the calculated values for the proposed structure. |

Conclusion

The synthesis of novel this compound derivatives is a vibrant area of research in medicinal chemistry. By understanding the core synthetic strategies, particularly the reliable formation of the key quinoline-8-sulfonyl chloride intermediate, and employing versatile methods for sulfonamide bond formation, researchers can generate a wide array of novel compounds for biological evaluation. The careful selection of reaction conditions and thorough characterization of the final products are paramount to ensuring the scientific integrity and success of these endeavors. The continued exploration of this privileged scaffold holds great promise for the development of new therapeutic agents to address a range of diseases.

References

-

General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions - ResearchGate. Available from: [Link]

- JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents.

- GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents.

- CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents.

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed Central. Available from: [Link]

-

Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Available from: [Link]

-

A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline | Australian Journal of Chemistry | ConnectSci. Available from: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. Available from: [Link]

-

Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate - ACS Publications. Available from: [Link]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. Available from: [Link]

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - RSC Publishing. Available from: [Link]

-

(PDF) Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - ResearchGate. Available from: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available from: [Link]

-

Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - NIH. Available from: [Link]

-

Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of - GIQIMO. Available from: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. Available from: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. giqimo.com [giqimo.com]

- 10. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of Quinoline-8-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of quinoline-8-sulfonamide and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects. This document elucidates the key molecular targets and signaling pathways modulated by these compounds, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: Targeting Tumor Metabolism and Hypoxia

This compound derivatives have emerged as promising anticancer agents by targeting key enzymes involved in cancer cell metabolism and survival. The primary mechanisms include the modulation of pyruvate kinase M2 (PKM2) and the inhibition of cancer-associated carbonic anhydrase isoforms.

Modulation of Pyruvate Kinase M2 (PKM2)

PKM2 is a critical enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells to support rapid proliferation.[1][2][3] this compound derivatives can act as modulators of PKM2, shifting its equilibrium between the highly active tetrameric state and the less active dimeric state.[1][3] This modulation disrupts cancer cell metabolism, leading to reduced ATP production and an accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways.[1][2]

One notable derivative, compound 9a , has been shown to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50% at a concentration of 200 µg/mL.[1] This disruption of glycolysis contributes to the compound's anti-proliferative effects.[1] The cytotoxic activity of compound 9a has been evaluated across various cancer cell lines, with IC50 values presented in the table below.[1]

Table 1: Cytotoxicity of this compound Derivative 9a against Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (mM) | IC50 (µg/mL) |

| C32 | Amelanotic Melanoma | 0.520 | 233.9 |

| COLO829 | Melanoma | 0.376 | 168.7 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.609 | 273.5 |

| U87-MG | Glioblastoma | 0.756 | 339.7 |

| A549 | Lung Carcinoma | 0.496 | 223.1 |

Inhibition of Carbonic Anhydrases (CAs)

Certain quinoline-based benzenesulfonamides have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and hCA XII.[4] These enzymes play a crucial role in maintaining the pH balance in hypoxic tumor environments, contributing to cancer cell survival and proliferation.[4] The sulfonamide moiety of these compounds acts as a zinc-anchoring group within the active site of the enzyme.[4]

Table 2: Inhibitory Activity (Ki) of Quinoline-Based Benzenesulfonamides against hCA Isoforms [4]

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 11c | >10000 | >10000 | 8.4 | 35.4 |

| 13a | 105.4 | 128.6 | 25.8 | 9.8 |

| 13b | 98.3 | 110.5 | 5.5 | 13.2 |

| 13c | 115.7 | 135.2 | 18.6 | 8.7 |

Signaling Pathway

The anticancer activity of quinoline-8-sulfonamides that modulate PKM2 involves the disruption of the glycolytic pathway, leading to reduced ATP and pyruvate levels. This metabolic stress can induce cell cycle arrest and apoptosis.[1][2] Inhibitors of carbonic anhydrases, on the other hand, disrupt the pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and subsequent cell death.

Antibacterial Activity: Dual Targeting of Bacterial Enzymes

Hybrid compounds of quinoline and sulfonamide have demonstrated significant potential as antibacterial agents, particularly against resistant strains.[5] Their mechanism of action involves the dual inhibition of enzymes essential for bacterial DNA replication and folate biosynthesis.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

The quinoline core of these hybrid molecules targets bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, quinoline-sulfonamide hybrids effectively halt bacterial growth.[5][6] This mechanism is similar to that of quinolone antibiotics.[6]

Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety of these compounds inhibits dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[5] This pathway is essential for the synthesis of nucleic acids and certain amino acids.[5] As this pathway is absent in mammals, it represents a selective target for antibacterial therapy.[5]

Table 3: Antibacterial Activity of Quinoline-Sulfonamide Hybrid QS-3 [5]

| Bacterial Strain | MIC (µg/mL) |

| P. aeruginosa | 64 |

Compound QS-3 also exhibited a synergistic effect when combined with ciprofloxacin against several bacterial strains, including E. coli, E. faecalis, and S. typhi.[5]

Neuroprotective Activity: Multi-Targeting in Neurodegenerative Diseases

This compound derivatives have shown promise as multi-targeting agents for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] Their mechanism of action involves the dual inhibition of monoamine oxidases (MAOs) and cholinesterases (ChEs).[7]

Inhibition of Monoamine Oxidases (MAOs)

MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders.[7]

Inhibition of Cholinesterases (ChEs)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels, which is a key treatment approach for Alzheimer's disease.[7]

Table 4: Inhibitory Activity (IC50) of Quinoline-Sulfonamide Derivatives against MAOs and ChEs [7]

| Compound | MAO-A (IC50, µM) | MAO-B (IC50, µM) | AChE (IC50, µM) | BChE (IC50, µM) |

| a5 | 0.59 ± 0.04 | - | - | - |

| a12 | - | 0.47 ± 0.03 | - | - |

| a11 | - | - | - | 0.58 ± 0.05 |

| a6 | - | - | 1.10 ± 0.77 | - |

Kinetic studies have revealed that these compounds act as competitive inhibitors.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of quinoline-8-sulfonyl chloride with a substituted amine.[7]

General Procedure:

-

Dissolve quinoline-8-sulfonyl chloride (1 mM) in dichloromethane and stir for 1 hour.

-

Cool the reaction mixture to 10 °C.

-

Add the substituted amine (1 mM) followed by a few drops of pyridine.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Stir the reaction overnight until completion.

-

Work up the reaction mixture to isolate the final product.[7]

Cell Viability Assay (WST-1 Assay)

The WST-1 assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

Add WST-1 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Enzyme Inhibition Assays

MAO and ChE Inhibition Assay:

-

Prepare different concentrations of the test compounds.

-

Use specific substrates for each enzyme (e.g., p-tyramine for MAOs, acetylthiocholine iodide for AChE).

-

Incubate the enzyme with the inhibitor and substrate.

-

Measure the rate of product formation to determine the enzyme activity.

-

Calculate the IC50 values.[7]

Carbonic Anhydrase Inhibition Assay: The inhibitory activity against hCA isoforms is typically determined by a stopped-flow CO2 hydrase assay.[4]

Molecular Docking

Molecular docking studies are performed to predict the binding mode of the compounds within the active site of the target protein.[1][7]

General Workflow:

-

Prepare the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the 3D structures of the ligands (this compound derivatives).

-

Define the binding site on the protein.

-

Perform docking simulations using appropriate software.

-

Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structure-activity relationship.[1][7]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. By targeting key enzymes in cancer metabolism, bacterial survival, and neurochemical pathways, these compounds hold significant promise for addressing a range of challenging diseases. Further research focusing on lead optimization and in vivo studies is warranted to translate the potential of this chemical class into clinical applications. This guide provides a foundational understanding of their core mechanisms to aid researchers and drug development professionals in this endeavor.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

The Structure-Activity Relationship of Quinoline-8-Sulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Analogs of this core have been extensively investigated, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, and ophthalmology. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer, carbonic anhydrase inhibitory, and antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a significant class of anticancer agents, primarily through their modulation of crucial enzymatic pathways involved in cancer cell metabolism and proliferation, such as Pyruvate Kinase M2 (PKM2) and Epidermal Growth Factor Receptor (EGFR).

Modulation of Pyruvate Kinase M2 (PKM2)

PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a pivotal role in tumor metabolism and growth.[1] Modulation of PKM2 activity by this compound derivatives can disrupt the energy supply to cancer cells, leading to cell death.[1]

A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as PKM2 modulators.[2] For instance, the introduction of a second quinolinyl fragment to the molecule has been shown to have a significant impact on pyruvate levels in cancer cells.[2] One notable synthetic strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to create 1,2,3-triazole-linked this compound hybrids.[2]

Table 1: Cytotoxicity of this compound Analogs against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 9a | C32 | Amelanotic Melanoma | 520 | [3] |

| COLO829 | Melanotic Melanoma | 376 | [3] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [3] | |

| U87-MG | Glioblastoma | 756 | [3] | |

| A549 | Lung Cancer | 496 | [3] |

Note: IC50 values are indicative and may vary based on experimental conditions.

dot

Caption: Modulation of the PKM2 pathway by this compound analogs.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical driver of cell proliferation, and its dysregulation is a hallmark of many cancers. Several quinoline-sulfonamide derivatives have been developed as potent and selective EGFR inhibitors.

Table 2: EGFR Inhibitory Activity of Quinoline-Sulfonamide Analogs

| Compound Class | Target | IC50 (nM) | Reference |

| Sulfonylated indeno[1,2-c]quinolines (SIQs) | EGFR-TK | ~0.6 - 10.2 | [4] |

| Quinazoline Sulfonamide Conjugates | EGFRT790M | 72.8 | [5] |

| VEGFR-2 | 52.3 | [5] |

Note: IC50 values are indicative and may vary based on experimental conditions.

dot

Caption: Inhibition of the EGFR signaling pathway by this compound analogs.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is implicated in inflammation and cancer. Certain N-(quinolin-8-yl)benzenesulfonamides have been identified as capable of suppressing the NF-κB pathway. These compounds have shown to interfere with the translocation of the p65 subunit to the nucleus.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications, including the treatment of glaucoma and certain types of cancer. Quinoline-8-sulfonamides have been investigated as potent inhibitors of various CA isoforms.

A quantitative structure-activity relationship (QSAR) study on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties has demonstrated excellent inhibitory activity against CA I, II, and IV.[6]

Table 3: Inhibitory Activity of Quinoline-Based Sulfonamides against Human Carbonic Anhydrase Isoforms (hCA)

| Compound Class | Isoform | KI (nM) | Reference |

| Quinoline-based benzenesulfonamides (QBS) | hCA I | 55.4 - 1560 | [7][8] |

| hCA IX | 5.5 - 116.2 | [7][8] | |

| hCA XII | 8.7 - 13.2 | [8] | |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I | 61.9 - 8126 | [9] |

| hCA II | 33.0 - 8759 | [9] | |

| hCA IV | 657.2 - 6757 | [9] |

Note: KI (inhibition constant) values are indicative and may vary based on experimental conditions.

dot

Caption: Logical relationship in the structure-activity relationship (SAR) studies.

Antimicrobial Activity

Hybrid quinoline-sulfonamide derivatives have demonstrated promising antibacterial and antifungal activity. Metal complexes of these ligands, in particular, have shown enhanced antimicrobial efficacy.

Table 4: Antimicrobial Activity of a Representative Quinoline-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II))

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.1904 | [10] |

| Escherichia coli | ATCC 25922 | 6.09 | [10] |

| Candida albicans | ATCC 10231 | 0.1904 | [11][12] |

Note: MIC (Minimum Inhibitory Concentration) values are indicative and may vary based on experimental conditions.

Experimental Protocols

General Synthesis of N-Substituted Quinoline-8-Sulfonamides

A common method for the synthesis of N-substituted quinoline-8-sulfonamides involves the reaction of quinoline-8-sulfonyl chloride with a primary or secondary amine in the presence of a base.

dot

Caption: General workflow for the synthesis of N-substituted quinoline-8-sulfonamides.

Procedure:

-

Dissolve quinoline-8-sulfonyl chloride in a suitable solvent (e.g., dichloromethane, pyridine).

-

Cool the solution in an ice bath.

-

Add the desired amine and a base (e.g., pyridine, triethylamine) to the reaction mixture.

-

Stir the reaction at room temperature for a specified time (typically several hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

This is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase.

Procedure:

-

Prepare two solutions: Solution A containing a buffer (e.g., HEPES) at a specific pH, and Solution B containing bicarbonate and a pH indicator (e.g., pyranine).

-

The enzyme (carbonic anhydrase) and the inhibitor (this compound analog) are added to Solution A.

-

The two solutions are rapidly mixed in a stopped-flow apparatus.

-

The mixing initiates the dehydration of bicarbonate to CO2, causing a change in pH.

-

The change in pH is monitored over time by measuring the absorbance or fluorescence of the pH indicator.

-

The rate of the reaction in the presence and absence of the inhibitor is used to determine the inhibitory activity (KI).

References

- 1. researchgate.net [researchgate.net]